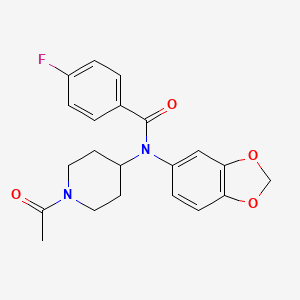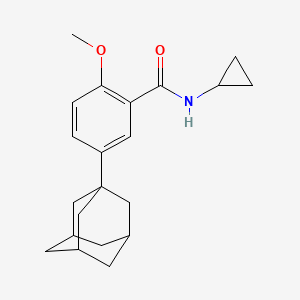![molecular formula C22H18N4O6 B11060667 2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11060667.png)
2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide (let’s call it Compound X for brevity) is a complex organic molecule with a fused heterocyclic structure.
Structure: Its chemical formula is C22H16N4O6, and its structure consists of a chromeno[2,3-B]pyridine core appended with amino groups, hydroxyl groups, and a cyanide moiety.
Biological Relevance: Compound X has drawn attention due to its potential biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several steps. One approach involves the Pd-catalyzed C-N cross-coupling reaction between 5-bromo-benzo[1,3]dioxole and a fused heteroaryl halide.
Reaction Conditions: The reaction typically occurs in the presence of PdCl2, xantphos ligand, and Cs2CO3 in an appropriate solvent (e.g., toluene) at elevated temperatures.
Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Compound X serves as a valuable scaffold for designing novel anticancer agents based on its unique structure.
Biology and Medicine: Researchers explore its potential as an antitubulin agent, affecting microtubule assembly and cell cycle progression.
Industry: Its synthetic versatility makes it relevant for drug development.
Mechanism of Action
Cell Cycle Arrest: Compound X induces cell cycle arrest at the S phase, disrupting cell division.
Apoptosis: It triggers apoptosis in cancer cells, likely through microtubule modulation.
Comparison with Similar Compounds
Uniqueness: Compound X stands out due to its fused heterocyclic core and specific functional groups.
Similar Compounds: Other related compounds include benzidine derivatives , 2,4-diaminopyrimidine-based molecules , and indole-containing anticancer agents .
Properties
Molecular Formula |
C22H18N4O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2,4-diamino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H18N4O6/c1-28-18-11(6-14-19(20(18)29-2)31-8-30-14)15-10-4-3-9(27)5-13(10)32-22-16(15)17(24)12(7-23)21(25)26-22/h3-6,15,27H,8H2,1-2H3,(H4,24,25,26) |
InChI Key |
YRCYRHKVUCZTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3C4=C(C=C(C=C4)O)OC5=C3C(=C(C(=N5)N)C#N)N)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,5-dioxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate](/img/structure/B11060592.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-[2-(phenoxymethyl)morpholin-4-yl]ethane-1,2-dione](/img/structure/B11060593.png)
![2-ethyl-3-(4-fluorophenyl)-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11060596.png)
![4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11060602.png)

![3-(Pyridin-2-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060611.png)
![methyl 3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11060629.png)

![4-[(3-bromophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-oxazol-5-ol](/img/structure/B11060632.png)

![methyl 4-(1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B11060649.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11060655.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060668.png)

